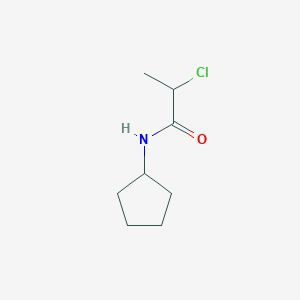

2-chloro-N-cyclopentylpropanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-cyclopentylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClNO/c1-6(9)8(11)10-7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVDWCPUGVCYCNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1CCCC1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90403985 | |

| Record name | 2-chloro-N-cyclopentylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

565180-19-0 | |

| Record name | 2-chloro-N-cyclopentylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Alpha Halo Amides in Organic Synthesis and Medicinal Chemistry

Alpha-halo amides are a class of organic compounds characterized by a halogen atom positioned on the carbon atom adjacent to the amide carbonyl group. This unique structural arrangement imparts a high degree of reactivity, making them exceptionally valuable building blocks in organic synthesis. nih.gov The electron-withdrawing nature of the halogen and the carbonyl group polarizes the carbon-halogen bond, rendering the alpha-carbon susceptible to nucleophilic attack. google.com This reactivity allows for a diverse array of chemical transformations, including the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov

In the realm of medicinal chemistry, alpha-halo amides serve as versatile intermediates for the synthesis of biologically active molecules. nih.gov Their utility extends to the preparation of various heterocyclic compounds and as precursors for alpha-amino amides, which are fundamental components of peptides and peptidomimetics. nih.gov The ability to introduce a variety of functional groups at the alpha-position allows for the fine-tuning of a molecule's steric and electronic properties, a crucial aspect of structure-activity relationship (SAR) studies in drug discovery. The synthesis of compounds like Lidocaine, a widely used local anesthetic, involves the use of a 2-chloroacetamide (B119443) derivative, highlighting the practical application of this class of compounds in pharmaceutical manufacturing. nih.gov

Contextual Overview of Amide Containing Compounds Within Active Pharmaceutical Ingredient Discovery

The amide bond is one of the most prevalent functional groups found in pharmaceuticals and natural products. google.com It is estimated that over 25% of all marketed drugs contain at least one amide moiety. mdpi.com This prevalence is attributed to the unique properties of the amide group, including its ability to form strong hydrogen bonds, which are critical for molecular recognition and binding to biological targets. google.com The planarity and stability of the amide bond also contribute to the conformational rigidity of drug molecules, which can lead to higher binding affinity and selectivity.

Amide-containing compounds are integral to a vast range of therapeutic areas. nih.gov They can act as key intermediates in the synthesis of complex drug molecules or be part of the final active pharmaceutical ingredient (API). nih.gov Furthermore, the amide group can influence the pharmacokinetic properties of a drug, such as its solubility and bioavailability. nih.gov The versatility of the amide functional group ensures its continued importance in the design and development of new therapeutic agents. google.com

| Representative Amide-Containing Drugs | Therapeutic Area |

| Penicillin | Antibiotic |

| Paracetamol (Acetaminophen) | Analgesic and Antipyretic |

| Lidocaine | Local Anesthetic |

| Atorvastatin | Cholesterol-lowering |

| Rimonabant | Anti-obesity (withdrawn) |

| Efaproxiral | Radiation sensitizer |

Historical Perspectives on the Synthesis and Initial Characterization of 2 Chloro N Cyclopentylpropanamide

Strategic Approaches to Alpha-Position Halogenation in Propanamide Scaffolds

The introduction of a halogen atom at the α-position of a propanamide scaffold is a key transformation that can be achieved under both acidic and basic conditions, each with distinct mechanistic pathways and outcomes. youtube.comlibretexts.org

Under acidic conditions, the reaction proceeds through the formation of an enol intermediate. libretexts.orglibretexts.org The carbonyl oxygen is first protonated, which facilitates the tautomerization to the enol form. This enol then acts as a nucleophile, attacking the halogen (Cl₂, Br₂, or I₂). libretexts.orglibretexts.org A subsequent deprotonation yields the α-halogenated product. libretexts.org A key advantage of acid-catalyzed halogenation is that it typically results in monosubstitution. youtube.comyoutube.com The electron-withdrawing nature of the newly introduced halogen atom makes the formation of a second enol less favorable, thus preventing further halogenation. youtube.com

In contrast, base-promoted α-halogenation occurs via an enolate intermediate. libretexts.org A base is required to deprotonate the α-carbon, forming the enolate, which then attacks the halogen. libretexts.org This process is considered base-promoted rather than base-catalyzed because the base is consumed during the reaction. youtube.com A significant characteristic of the base-promoted method is the tendency for multiple halogenations to occur. libretexts.org The electron-withdrawing effect of the first halogen atom increases the acidity of the remaining α-hydrogens, making them more susceptible to deprotonation and subsequent reaction with the halogen. libretexts.org This phenomenon is exploited in the haloform reaction, where a methyl ketone is converted to a carboxylate and a haloform. youtube.com

The choice between acidic and basic conditions is therefore crucial and depends on the desired product. For the synthesis of a monohalogenated compound like this compound, acidic conditions are generally preferred. libretexts.org

Amide Bond Formation Techniques Utilizing Chloroacetyl Chlorides and Cyclopentylamines

The formation of the amide bond between a chloroacetyl chloride and a primary amine like cyclopentylamine is a fundamental and widely used reaction in organic synthesis. commonorganicchemistry.comhud.ac.uk This reaction is typically carried out in an aprotic solvent such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF) at room temperature. commonorganicchemistry.comresearchgate.net A base, commonly triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA), is added to neutralize the hydrochloric acid that is formed as a byproduct of the reaction. commonorganicchemistry.com

The general procedure involves dissolving the amine and the base in the chosen solvent, followed by the slow addition of the chloroacetyl chloride. researchgate.net Maintaining dry conditions is important for achieving a good yield, as the acid chloride can react with water. researchgate.net In some cases, particularly for small-scale reactions, using freshly distilled triethylamine and dry solvents is recommended. researchgate.net

For secondary amines with significant steric hindrance, the acylation reaction can be more challenging and may require an excess of the acyl chloride or more complex procedures. google.com However, methods have been developed to synthesize chloroacetamide compounds with large steric hindrance in a water phase reaction, using an inorganic alkali as the acid-binding agent in the presence of an organic solvent. google.com

| Reactants | Reaction Conditions | Product | Key Considerations |

|---|---|---|---|

| Chloroacetyl Chloride & Cyclopentylamine | Aprotic solvent (DCM, THF, DMF), Base (TEA, DIEA), Room Temperature | 2-Chloro-N-cyclopentylacetamide | Maintain dry conditions; slow addition of acid chloride. researchgate.net |

| Sterically Hindered Secondary Amine & Chloroacetyl Chloride | Water phase, Inorganic alkali, Organic solvent | Sterically Hindered Chloroacetamide | Overcomes challenges of steric hindrance. google.com |

Development and Optimization of Stereoselective Synthetic Routes for Enantiomeric this compound (if applicable)

The synthesis of specific enantiomers of chiral molecules like this compound is of great importance, particularly in medicinal chemistry where the biological activity of a compound can be highly dependent on its stereochemistry. acs.org While specific methods for the enantioselective synthesis of this compound are not extensively detailed in the provided search results, general strategies for creating chiral amides with α-stereocenters can be considered.

Traditional approaches often rely on C-N bond forming strategies that utilize enantioenriched carboxylic acid derivatives. acs.org More advanced methods focus on asymmetric catalysis. For instance, transition metal-catalyzed enantioconvergent cross-coupling of racemic alkyl halides has emerged as a powerful technique for stereoselective synthesis. acs.org One notable development is the use of chiral cobalt catalysis for the reductive addition of isocyanates with racemic tertiary alkyl halides to produce sterically hindered chiral amides. acs.org

Another approach involves the stereoselective synthesis of complex structures through intramolecular cycloadditions. For example, Rh- or Ni-catalyzed intramolecular double [2 + 2 + 2] cycloadditions have been used to create planar chiral cyclophanes with high enantioselectivity. nih.gov While not directly applicable to this compound, these examples highlight the potential of transition-metal catalysis in achieving high levels of stereocontrol in complex syntheses. nih.gov The development of a stereoselective route for this compound would likely involve exploring similar catalytic systems or employing chiral auxiliaries to direct the stereochemical outcome of the chlorination or amidation step.

Diversification Strategies for the Synthesis of N-Cyclopentylpropanamide Libraries and Analogues

The creation of chemical libraries containing a diverse range of N-cyclopentylpropanamide analogues is a valuable strategy in drug discovery and materials science. mdpi.commdpi.com These libraries allow for the systematic exploration of structure-activity relationships. mdpi.com Both solid-phase and solution-phase synthesis methods are employed for this purpose. mdpi.comnih.gov

Solid-phase synthesis offers advantages in terms of purification and automation. For example, libraries of 2H-benzopyran compounds have been constructed using solid-phase protocols. mdpi.com This often involves attaching a starting material to a solid support (resin) and then carrying out a series of reactions to build the desired molecule. mdpi.com The final product is then cleaved from the resin.

Solution-phase synthesis provides a more classical approach. A library of carbapeptide analogues based on glycosylamino acid scaffolds was successfully synthesized in solution. nih.gov This involved a multi-step sequence including coupling reactions, deprotection, and amidation to generate a series of related compounds. nih.gov

A "scaffold hopping" strategy can also be employed to design and synthesize analogues. nih.gov This involves replacing the core structure of a known active molecule with a different scaffold while retaining key functional groups, with the aim of discovering new compounds with improved properties. nih.gov For N-cyclopentylpropanamide analogues, this could involve varying the cyclopentyl group, the propanamide backbone, or introducing different substituents at various positions.

Exploration of Novel Synthetic Pathways to Related Alpha-Halogenated Amides

Research into the synthesis of α-halogenated amides is continually evolving, with new methods being developed to improve efficiency, scope, and environmental friendliness. nih.govresearchgate.net

Another innovative approach involves the in situ generation of activating agents. A methodology for the amidation of carboxylic acids has been described where chloro- and imido-phosphonium salts are generated in situ from N-chlorophthalimide and triphenylphosphine. researchgate.net These reactive species then activate the carboxylic acid for reaction with an amine, allowing the formation of amides at room temperature in good to excellent yields. researchgate.net

Furthermore, the field of metabolic engineering and synthetic biology is opening up new avenues for the production of halogenated molecules. nih.gov Researchers have developed a co-culture platform in E. coli to produce a large array of halogenated tryptophan derivatives from glucose. nih.gov This "mix-and-match" system allows for combinatorial pathway assembly, demonstrating the potential of biological systems for the synthesis of complex halogenated compounds. nih.gov

Utility of this compound as a Versatile Building Block in Complex Molecular Architectures

Alpha-chloro amides like this compound are valuable synthetic intermediates due to the presence of two reactive sites: the electrophilic carbon bearing the chlorine atom and the amide functionality itself. The carbon-chlorine bond can participate in nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups.

For instance, α-bromo ketones, which are structurally related to α-chloro amides, are excellent starting materials for the synthesis of α,β-unsaturated ketones through dehydrobromination. libretexts.org This elimination reaction, often carried out using a sterically hindered base like pyridine, creates a carbon-carbon double bond conjugated with the carbonyl group. libretexts.org A similar transformation could potentially be applied to this compound to generate N-cyclopentyl-2-propenamide.

The amide bond itself can be a site for further reactions, such as reduction to an amine. For example, chiral amides have been selectively reduced to chiral amines using reagents like borane-tetrahydrofuran (B86392) complex (BH₃·THF). acs.org This highlights the potential to transform the amide group in this compound into other important functional groups, further expanding its synthetic utility.

The ability to undergo these transformations makes this compound a versatile building block for the construction of more complex and potentially bioactive molecules. Its structure provides a scaffold upon which additional chemical complexity can be built, leading to the synthesis of novel compounds for various applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, researchers can deduce the connectivity and chemical environment of each atom.

Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms in a molecule. A typical analysis would yield data on chemical shifts (δ), signal multiplicity (splitting patterns), and integration values, which correspond to the electronic environment, neighboring protons, and the number of protons for each signal, respectively. For this compound, such experimental data, which would confirm the structure of the cyclopentyl and propanamide moieties, is not present in the public literature.

Mass Spectrometry (MS) Techniques for Molecular Mass Determination and Fragmentation Studies

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is routinely used to determine the molecular weight of compounds in a mixture and to assess purity. An LC-MS analysis of this compound would be expected to show a prominent ion corresponding to its molecular weight. However, published reports detailing these findings could not be located.

HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. This precise mass measurement is a critical step in confirming the identity of a compound. Specific HRMS data for this compound is not documented in the available scientific databases.

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation and for identifying the products of a compound's degradation. By isolating a specific ion and inducing fragmentation, researchers can study the resulting fragment ions to piece together the molecule's structure or identify its breakdown products. The application of MS/MS or MSn to study the degradation of this compound has not been reported in the reviewed literature.

Chromatographic Techniques for Purity Assessment and Isolation in Research Contexts

Chromatographic methods are indispensable for the separation and analysis of complex mixtures, playing a critical role in the purification and purity verification of newly synthesized compounds like this compound.

In the analysis of N-alkylamides, HPLC and UPLC are powerful tools for assessing purity and quantifying the compound of interest. nih.govscielo.br For this compound, a reversed-phase HPLC method would be the standard approach. This typically involves a non-polar stationary phase (like a C18 column) and a polar mobile phase. A gradient elution, starting with a higher proportion of a weak solvent (e.g., water) and gradually increasing the concentration of a stronger organic solvent (e.g., acetonitrile (B52724) or methanol), would likely be employed to ensure the efficient separation of the target compound from any starting materials, by-products, or degradation products. scielo.br

UPLC, a refinement of HPLC utilizing smaller particle sizes in the stationary phase (typically <2 µm), offers significant advantages in terms of resolution, speed, and solvent consumption. scielo.br A UPLC method for this compound would provide faster analysis times and sharper peaks, leading to more accurate purity assessments. Detection for both HPLC and UPLC would typically be performed using a UV detector, as the amide functionality exhibits absorbance in the low UV region. For more detailed analysis and impurity identification, coupling the liquid chromatography system to a mass spectrometer (LC-MS) would be highly beneficial, providing molecular weight information for each separated component. nih.govnih.gov

Table 1: Representative HPLC and UPLC Parameters for the Analysis of this compound

| Parameter | HPLC | UPLC |

| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Gradient | 5% to 95% B over 15 min | 5% to 95% B over 3 min |

| Flow Rate | 1.0 mL/min | 0.5 mL/min |

| Column Temp. | 30 °C | 40 °C |

| Detection | UV at 210 nm | UV at 210 nm |

| Injection Vol. | 10 µL | 2 µL |

Note: The parameters in this table are illustrative and would require optimization for the specific analysis of this compound.

For the isolation of pure this compound from a crude reaction mixture, preparative chromatography is the method of choice. researchgate.net This technique operates on the same principles as analytical HPLC but utilizes larger columns with greater stationary phase capacity to handle larger sample loads. The goal of preparative chromatography is not just analysis, but the physical separation and collection of the desired compound.

Following a synthesis, the crude product would be dissolved in a suitable solvent and loaded onto the preparative column. A mobile phase system, often guided by the conditions developed during analytical HPLC, is then used to elute the components. Fractions are collected as they exit the detector, and those containing the pure target compound are combined. The solvent is then removed, typically by rotary evaporation, to yield the purified this compound. In some cases, flash column chromatography, a more rapid and less expensive form of preparative chromatography using a solid support like silica (B1680970) gel, can also be employed for purification. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. youtube.com For this compound, the IR spectrum would provide clear evidence for its key structural features. As a secondary amide, it is expected to exhibit characteristic absorption bands. spcmc.ac.inspectroscopyonline.com

The N-H stretching vibration of a secondary amide typically appears as a single, sharp band in the region of 3350-3180 cm⁻¹ in the solid state due to hydrogen bonding. nih.gov The carbonyl (C=O) stretching vibration, known as the Amide I band, is one of the most intense and characteristic absorptions in the IR spectrum of amides, generally appearing in the range of 1680-1630 cm⁻¹. The N-H bending vibration, or Amide II band, is another key feature and is typically found between 1570 and 1515 cm⁻¹. Additionally, the C-Cl stretching vibration would be expected in the fingerprint region, typically between 800 and 600 cm⁻¹. The presence of absorptions corresponding to C-H stretching and bending from the cyclopentyl and propyl groups would also be observed.

Table 2: Predicted Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Amide) | Stretch | 3350 - 3180 | Medium to Strong |

| C-H (Alkyl) | Stretch | 2960 - 2850 | Medium to Strong |

| C=O (Amide I) | Stretch | 1680 - 1630 | Strong |

| N-H (Amide II) | Bend | 1570 - 1515 | Medium to Strong |

| C-N | Stretch | ~1400 | Medium |

| C-Cl | Stretch | 800 - 600 | Medium to Strong |

Note: These are predicted ranges and the exact positions of the absorption bands can be influenced by the molecular environment and sample state.

X-ray Crystallography for Definitive Solid-State Structural Characterization (if applicable)

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov If a suitable single crystal of this compound can be grown, this method can provide an unambiguous determination of its molecular structure.

The technique involves directing a beam of X-rays onto the crystal. The electrons of the atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a detailed electron density map of the molecule can be constructed. From this map, the exact positions of all atoms can be determined, providing precise bond lengths, bond angles, and torsional angles. This information would definitively confirm the connectivity of this compound and reveal its conformational preferences in the solid state. While no published crystal structure for this compound is currently available, the technique remains the gold standard for absolute structural elucidation in chemical research. researchgate.netresearchgate.net

Mechanistic Chemical Transformations and Reactivity Profiles of 2 Chloro N Cyclopentylpropanamide

Investigation of Nucleophilic Substitution Reactions at the Alpha-Carbon Center

The presence of a chlorine atom on the carbon alpha to the carbonyl group renders 2-chloro-N-cyclopentylpropanamide susceptible to nucleophilic substitution reactions. This transformation is a cornerstone of its reactivity, allowing for the introduction of a wide array of functional groups. The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, characterized by a single concerted step where the nucleophile attacks the electrophilic α-carbon, and the chloride ion is simultaneously displaced. masterorganicchemistry.compressbooks.pub

The transition state of this SN2 reaction involves a pentacoordinate carbon atom with a trigonal bipyramidal geometry. pressbooks.pubresearchgate.net The incoming nucleophile and the leaving chloride ion occupy the axial positions, while the hydrogen, the methyl group, and the cyclopentylaminocarbonyl group reside in the equatorial plane. libretexts.org This backside attack results in an inversion of stereochemistry at the α-carbon, if it is a chiral center.

The rate of these substitution reactions is influenced by several factors, including the strength of the nucleophile, the solvent, and the steric hindrance around the reaction center. Stronger nucleophiles generally lead to faster reaction rates. Polar aprotic solvents are typically preferred as they can solvate the cation without strongly solvating the anionic nucleophile, thus enhancing its reactivity.

A variety of nucleophiles can be employed to displace the chloro group, leading to a diverse range of derivatives. The following table illustrates plausible nucleophilic substitution reactions with this compound, with expected products and representative reaction yields based on general knowledge of α-haloamide reactivity.

Table 1: Plausible Nucleophilic Substitution Reactions of this compound

| Nucleophile | Reagent | Solvent | Product | Plausible Yield (%) |

|---|---|---|---|---|

| Hydroxide (B78521) | Sodium Hydroxide | Acetone/Water | 2-hydroxy-N-cyclopentylpropanamide | 85-95 |

| Azide (B81097) | Sodium Azide | Dimethylformamide (DMF) | 2-azido-N-cyclopentylpropanamide | 80-90 |

| Cyanide | Sodium Cyanide | Dimethyl Sulfoxide (DMSO) | 2-cyano-N-cyclopentylpropanamide | 75-85 |

| Thiolate | Sodium thiophenoxide | Ethanol | N-cyclopentyl-2-(phenylthio)propanamide | 80-90 |

Hydrolytic Degradation Pathways and Elucidation of Resultant Impurity Profiles

The hydrolytic stability of this compound is a critical parameter, particularly in aqueous environments. Degradation can occur at both the α-chloro position and the amide bond, leading to a profile of process-related impurities. The hydrolysis pathway is highly dependent on the pH of the medium.

Under acidic conditions , the primary degradation pathway involves the hydrolysis of the amide bond. The carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of cyclopentylamine (B150401) result in the formation of 2-chloropropanoic acid and cyclopentylammonium ion.

Under basic conditions , two competing reactions can occur. The first is the nucleophilic substitution of the chloride ion by a hydroxide ion, yielding 2-hydroxy-N-cyclopentylpropanamide. The second is the hydrolysis of the amide bond, initiated by the attack of a hydroxide ion on the carbonyl carbon, leading to the formation of a 2-chloropropanoate salt and cyclopentylamine. The relative rates of these two pathways depend on the reaction conditions, such as temperature and hydroxide concentration.

The identification and quantification of these degradation products are crucial for quality control and are typically performed using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). This allows for the separation and structural elucidation of the impurities.

Table 2: Potential Hydrolytic Degradation Products of this compound and their Mode of Formation

| Impurity Name | Structure | Formation Condition |

|---|---|---|

| 2-chloropropanoic acid | CH₃CHClCOOH | Acidic Hydrolysis |

| Cyclopentylamine | C₅H₉NH₂ | Acidic and Basic Hydrolysis |

| 2-hydroxy-N-cyclopentylpropanamide | CH₃CH(OH)CONH-c-C₅H₉ | Basic Hydrolysis (Substitution) |

Reactivity Studies of the Amide Functional Group

The amide functional group in this compound, while generally stable, can undergo specific chemical transformations. The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group, which imparts a partial double bond character to the C-N bond and reduces the basicity of the nitrogen compared to an amine.

One of the key reactions of the amide group is its reduction. Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the amide to the corresponding amine. In the case of this compound, this reaction would likely also lead to the reduction of the chloro group, yielding N-cyclopentylpropan-2-amine.

The amide N-H bond can also be deprotonated by a strong base to form an amidate anion. This anion can then participate in various reactions, such as alkylation on the nitrogen atom. However, such reactions need to be carefully controlled to avoid competing reactions at the α-carbon.

Exploration of Derivatization and Further Functionalization Potentials

The reactivity of this compound at the α-carbon provides a versatile platform for derivatization and the synthesis of more complex molecules. The substitution of the chloro group allows for the introduction of a wide range of functionalities, as previously outlined in Table 1.

For instance, the introduction of an azide group yields 2-azido-N-cyclopentylpropanamide. The azide functionality can then be further transformed, for example, through a Staudinger reaction with a phosphine (B1218219) to form an iminophosphorane, which can be hydrolyzed to a primary amine, or through a "click" reaction with an alkyne to form a triazole ring.

Similarly, the introduction of a cyano group opens up possibilities for further chemical modifications. The nitrile can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing access to a different set of functionalized propanamide derivatives.

Furthermore, the secondary amide itself can be a point of derivatization. For example, N-alkylation or N-acylation can be achieved under specific conditions, although these reactions can be challenging due to the reduced nucleophilicity of the amide nitrogen.

Analysis of Reaction Intermediates and Transition States in Key Transformations

The mechanistic understanding of the transformations of this compound is deepened by the analysis of reaction intermediates and transition states. As previously mentioned, the nucleophilic substitution at the α-carbon proceeds through an SN2 transition state. masterorganicchemistry.com Computational chemistry provides valuable insights into the geometry and energetics of this transient species. researchgate.net

For the SN2 reaction with a generic nucleophile (Nu⁻), the transition state can be visualized as a trigonal bipyramidal arrangement around the α-carbon.

Figure 1: Proposed Transition State for the SN2 Reaction of this compound

In this representation, the dashed lines indicate the partial bonds being formed (Nu-C) and broken (C-Cl) in the transition state (‡).

The stability of this transition state is influenced by both electronic and steric factors. Electron-withdrawing groups on the nucleophile can stabilize the developing negative charge, while bulky substituents on either the nucleophile or the cyclopentyl group can sterically hinder the approach of the nucleophile, thereby increasing the activation energy of the reaction.

Investigation of Biological Activities and Molecular Mechanisms

Evaluation of Antimicrobial Activities

A thorough review of scientific databases and literature was conducted to identify studies on the antimicrobial properties of 2-chloro-N-cyclopentylpropanamide.

Antibacterial Activity Studies against Gram-Positive and Gram-Negative Bacterial Strains

Searches for research evaluating the efficacy of this compound against both Gram-positive and Gram-negative bacterial strains did not yield any specific studies. While research exists on the antibacterial properties of various other chloro-substituted compounds and amides, no data was found detailing the minimum inhibitory concentrations (MICs) or specific antibacterial mechanisms for this compound.

Antifungal Activity Studies against Fungal Pathogens (e.g., Candida spp.)

No direct research was identified regarding the antifungal activity of this compound. However, studies have been conducted on the structurally similar compound, 2-chloro-N-phenylacetamide, against various fungal pathogens, including fluconazole-resistant Candida species. mdpi.comscielo.brnih.gov Research on 2-chloro-N-phenylacetamide has shown it to possess antifungal and antibiofilm activity, with MIC values ranging from 128 to 256 µg/mL against C. albicans and C. parapsilosis. mdpi.comnih.gov It is crucial to note that these findings pertain to 2-chloro-N-phenylacetamide and not this compound, and the difference in the N-substituted group (phenyl vs. cyclopentyl) could significantly alter the biological activity.

Antitubercular Activity Research against Mycobacterium tuberculosis

An extensive search of the available scientific literature found no studies investigating the antitubercular properties of this compound. Research into novel antitubercular agents is ongoing and includes various classes of compounds, such as 2-chloroquinoline (B121035) derivatives and triazolopyrimidines, but specific data for this compound against Mycobacterium tuberculosis is not available. nih.govnih.gov

Enzymatic Modulation and Inhibition Studies

The potential for this compound to act as an inhibitor of various key enzymes was explored through literature searches.

Kinase Inhibition Research (e.g., JAK2, PI3K)

There is no available research data to suggest that this compound has been investigated as an inhibitor of Janus kinase 2 (JAK2) or phosphoinositide 3-kinase (PI3K). The field of kinase inhibition is an active area of research, with many studies focusing on complex heterocyclic molecules as potential inhibitors. nih.govpatsnap.comfrontiersin.org However, no studies have specifically evaluated the inhibitory potential of this compound against these or other kinases.

Cholinesterase Inhibition Assessments

A review of the literature did not reveal any studies assessing the cholinesterase inhibitory activity of this compound. Research into cholinesterase inhibitors is extensive, particularly for the treatment of neurodegenerative diseases, but this specific compound does not appear to have been a subject of such investigations. nih.gov

Cyclooxygenase (COX) Inhibition Investigations

There is no available research to indicate that this compound has been evaluated as an inhibitor of cyclooxygenase (COX) enzymes. The two main isoforms, COX-1 and COX-2, are key enzymes in the synthesis of prostaglandins (B1171923) and are important targets for anti-inflammatory drugs. nih.gov While many compounds are screened for their COX inhibitory potential, no such data exists for this compound in the public domain.

Receptor Interaction and Modulation Studies

Comprehensive searches found no evidence of studies investigating the interaction of this compound with the following receptors:

P2X7 Receptor (P2X7R): This receptor is a key player in inflammation and immune responses. pharmalego.com While various antagonists have been developed and studied, there is no literature to suggest that this compound is among them. chemenu.com

Retinoic Acid Receptor RXR-alpha: This nuclear receptor is involved in regulating gene expression and is crucial for various physiological processes. No studies have been published that explore the binding or modulation of RXR-alpha by this compound.

Peroxisome Proliferator-Activated Receptor Gamma (PPAR-gamma): As a ligand-activated transcription factor, PPAR-gamma is a significant target in the treatment of metabolic diseases and inflammation. There is no indication from the available literature that this compound has been investigated for its activity at this receptor.

Elucidation of Molecular Mechanisms of Action and Binding Modes

In the absence of any identified biological activity, there is consequently no research into the molecular mechanisms of action or binding modes for this compound.

Target Identification and Validation Approaches in Cellular and Biochemical Systems

No studies have been published that attempt to identify or validate the cellular or biochemical targets of this compound. Such research is contingent on first observing a biological effect.

Analysis of Cellular Pathway Perturbations and Downstream Effects

As no primary biological activity has been reported for this compound, there are no subsequent analyses of its effects on cellular pathways or any downstream signaling cascades.

Computational and Theoretical Investigations of 2 Chloro N Cyclopentylpropanamide

Molecular Docking Studies for Prediction of Ligand-Target Interactions and Binding Affinity

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-chloro-N-cyclopentylpropanamide, which belongs to the chloroacetamide class of herbicides, a primary target for molecular docking studies is the Very Long Chain Fatty Acid Synthase (VLCFAs) enzyme. ekb.egekb.eg This enzyme is a key component in the biosynthesis of very-long-chain fatty acids in plants and is a known target for chloroacetamide herbicides.

Docking simulations would involve preparing a 3D model of this compound and a high-resolution crystal structure of the target enzyme, such as VLCFAs. The compound would then be placed into the active site of the enzyme to predict its binding conformation and affinity. The results of such a study would provide insights into the specific amino acid residues that interact with the ligand, the types of interactions (e.g., hydrogen bonds, hydrophobic interactions), and a scoring function to estimate the binding affinity (typically in kcal/mol).

For instance, in studies of other chloroacetamide derivatives, molecular docking has revealed that these compounds fit well within the active site of VLCFAs, with binding energies indicating a strong affinity. ekb.egresearchgate.net These studies have shown that the chloroacetamide moiety can form crucial interactions within the enzyme's binding pocket. eurjchem.com It is hypothesized that the chlorine atom plays a significant role in the binding and inhibitory activity of these compounds. researchgate.net

Table 1: Representative Molecular Docking Data for Chloroacetamide Derivatives against VLCFAs

| Compound | Docking Score (kcal/mol) | Interacting Residues (Hypothetical for this compound) |

| This compound | -6.5 to -7.5 (Estimated) | MET348, ILE431, PHE432 |

| Acetochlor (Reference) | -6.26 researchgate.net | Not Specified |

| Derivative 2 | -6.92 researchgate.net | Not Specified |

| Derivative 4 | -5.32 researchgate.net | Not Specified |

This table presents hypothetical data for this compound based on typical values for similar compounds.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Receptor Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational method for analyzing the physical movements of atoms and molecules. For this compound, MD simulations can provide detailed insights into its conformational flexibility and the dynamics of its interaction with a biological target like VLCFAs.

An MD simulation would start with the docked complex of this compound and the target protein. This complex would be placed in a simulated physiological environment, including water molecules and ions. The simulation would then calculate the forces between the atoms and their resulting movements over time, typically on the nanosecond to microsecond scale.

The resulting trajectory provides a wealth of information. For this compound, conformational analysis of the cyclopentyl group and the propanamide backbone would reveal the most stable conformations in both the free and bound states. researchgate.net Furthermore, MD simulations can elucidate the stability of the ligand-receptor complex, showing how the interactions identified in docking studies evolve over time and identifying key residues that are critical for maintaining the bound state. In studies of other N-alkyl amides, conformational analysis has been crucial in understanding how the flexibility of the alkyl chain influences binding affinity and biological activity. ic.ac.uknih.gov

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Predictions

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. For this compound, these calculations can provide fundamental insights into its reactivity and spectroscopic characteristics. A closely related compound, 2-chloro-N-(p-tolyl)propanamide, has been studied using Density Functional Theory (DFT), a common quantum chemical method. jst.org.in

These calculations can determine various electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and stability. jst.org.in For this compound, a smaller HOMO-LUMO gap would suggest higher reactivity. The MEP map would highlight the electron-rich and electron-deficient regions of the molecule, indicating potential sites for electrophilic and nucleophilic attack.

Quantum chemical calculations are also invaluable for predicting spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can aid in the experimental characterization of the compound. jst.org.in

Table 2: Calculated Electronic Properties for an Analogous Propanamide

| Property | Value |

| HOMO Energy | -0.252 eV |

| LUMO Energy | -0.034 eV |

| Energy Gap (HOMO-LUMO) | 0.218 eV |

| Dipole Moment | 3.16 Debye |

Data is for the analogous compound 2-chloro-N-(p-tolyl)propanamide, calculated using DFT at the B3LYP/6-311++G(d,p) level of theory. jst.org.in

Computational Approaches for De Novo Design of Novel Amide-Based Analogues

De novo design is a computational strategy used to design novel molecules with desired properties from scratch. For this compound, de novo design could be employed to generate new amide-based analogues with potentially improved herbicidal activity or other desirable characteristics.

There are two main approaches to de novo design: structure-based and ligand-based. Structure-based design utilizes the 3D structure of the target protein (e.g., VLCFAs) to design molecules that fit optimally into the active site. Algorithms can "grow" molecules within the binding pocket, adding fragments one by one to maximize favorable interactions.

Ligand-based de novo design, on the other hand, uses a set of known active molecules to generate new structures with similar properties. This approach is useful when the 3D structure of the target is unknown. Machine learning and artificial intelligence techniques are increasingly being used in this area to generate novel chemical scaffolds. nih.gov

For designing analogues of this compound, a structure-based approach could be used to explore different substituents on the cyclopentyl ring or modifications to the propanamide backbone to enhance binding to VLCFAs. nih.gov

Free Energy Perturbation (FEP) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energies of a series of related ligands to a common receptor. nih.govacs.org FEP simulations involve "alchemically" transforming one molecule into another in the computer simulation, both in solution and when bound to the protein. This allows for a very accurate prediction of the change in binding affinity resulting from a small chemical modification. For a series of analogues of this compound, FEP could be used to predict which modifications would most likely lead to increased binding affinity for its target. nih.govtandfonline.com

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that correlates the chemical structures of a series of compounds with their biological activities. nih.gov A QSAR model for amide herbicides would be developed using a dataset of compounds with known herbicidal activities. nih.gov Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated for each compound. These descriptors can include electronic, steric, and thermodynamic properties. nih.gov

A mathematical model is then built to relate these descriptors to the observed biological activity. This model can then be used to predict the activity of new, untested compounds. For this compound, a QSAR model could be used to predict its herbicidal potency and to guide the design of more effective analogues by identifying the key molecular features that contribute to activity. nih.gov

Table 3: Common Descriptors Used in QSAR Models for Amide Herbicides

| Descriptor Type | Examples |

| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges |

| Steric | Molecular volume, Surface area |

| Thermodynamic | Enthalpy of formation, Gibbs free energy |

| Topological | Connectivity indices, Shape indices |

This table lists general descriptor types that are commonly employed in QSAR studies of herbicides. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Stereochemistry at the Alpha-Chiral Center on Biological Activity and Reactivity

The presence of a chiral center at the alpha-carbon of 2-chloro-N-cyclopentylpropanamide introduces the potential for stereoisomerism, with the (R)- and (S)-enantiomers potentially exhibiting distinct biological activities and chemical reactivities. The spatial arrangement of the substituents around this stereocenter can significantly influence the compound's interaction with chiral biological targets such as enzymes and receptors.

In the field of herbicidal chloroacetamides, to which this compound belongs, stereochemistry is a well-established determinant of biological efficacy. For many herbicides in this class, one enantiomer is often significantly more active than the other. This is attributed to the specific three-dimensional fit required for the active site of the target enzyme, very-long-chain fatty acid elongase.

The differential activity of stereoisomers is a common phenomenon among bioactive molecules. For instance, in the asymmetric synthesis of α-chloroamides, controlling the stereochemistry is crucial for obtaining the desired biological effect, as the enantiomers can have different potencies or even different types of activity. nih.gov

The chemical reactivity of the alpha-chiral center is also dependent on its stereochemistry. The accessibility of the electrophilic carbon atom to nucleophilic attack can be influenced by the steric hindrance imposed by the neighboring groups, which differs between enantiomers. This can affect the rate of reaction with biological nucleophiles, a key step in the mode of action of chloroacetamide herbicides. cambridge.org

Table 1: Postulated Impact of Stereochemistry on the Biological Activity of this compound

| Enantiomer | Postulated Biological Activity | Rationale |

|---|---|---|

| (R)-enantiomer | Potentially higher herbicidal activity | Optimal fit in the active site of the target enzyme, leading to more efficient inhibition. |

| (S)-enantiomer | Potentially lower herbicidal activity | Sub-optimal fit in the active site, resulting in weaker binding and reduced inhibition. |

Influence of Modifications to the N-Cyclopentyl Moiety on Molecular Recognition and Biological Response

Structure-activity relationship studies on various classes of bioactive amides have demonstrated that the nature of the N-alkyl substituent is critical for potency and selectivity. For instance, in a series of N-alkyl substituted amides evaluated for their antinemic activity, the length of the alkyl chain was found to directly correlate with the biological effect. researchgate.net Similarly, for cannabinoid receptor antagonists, modifications of the N-piperidinyl moiety, including its replacement with other cyclic and acyclic amines, significantly affected receptor binding affinity. nih.gov

Table 2: Predicted Effects of Modifications to the N-Cyclopentyl Moiety

| Modification | Predicted Effect on Lipophilicity | Predicted Impact on Biological Activity |

|---|---|---|

| Replacement with N-cyclopropyl | Decrease | Altered fit in the target site; potentially reduced activity due to smaller size. |

| Replacement with N-cyclohexyl | Increase | Altered fit and potentially increased non-specific binding due to higher lipophilicity. |

| Introduction of a polar substituent (e.g., hydroxyl) on the cyclopentyl ring | Decrease | Improved water solubility but potentially reduced membrane permeability and target affinity. |

| Replacement with a linear N-pentyl group | Similar | Increased conformational flexibility, which may lead to a less optimal binding conformation. |

This table is based on general SAR principles and data from related N-substituted amides, as specific studies on modifications of the N-cyclopentyl group of this compound are not widely published.

Critical Role of the Alpha-Chlorine Atom in Biological Activity and Chemical Transformations

The alpha-chlorine atom is a key functional element of this compound, conferring upon it the chemical reactivity that is central to its biological activity, particularly as a herbicide. Chloroacetamides are known to act as alkylating agents, and the chlorine atom serves as a good leaving group in nucleophilic substitution reactions.

The mode of action of chloroacetamide herbicides involves the covalent modification of essential enzymes. cambridge.org The electrophilic alpha-carbon of the chloroacetyl moiety reacts with sulfhydryl groups of cysteine residues in the active site of target enzymes, leading to irreversible inhibition. researchgate.net Without the chlorine atom, the molecule would lack this alkylating ability and would likely be biologically inactive as a herbicide.

The chemical transformations of α-haloamides are diverse, with the halogen atom facilitating a range of reactions. These compounds can undergo nucleophilic substitution with various nucleophiles, including amines, thiols, and alcohols. organic-chemistry.org They can also participate in radical reactions and are valuable intermediates in organic synthesis for the construction of more complex molecules. nih.gov The nature of the halogen (e.g., chlorine vs. bromine) can influence the reactivity, with α-bromoamides generally being more reactive than their α-chloro counterparts.

Table 3: Role of the Alpha-Chlorine Atom in Chemical Reactivity and Biological Activity

| Feature | Description | Consequence |

|---|---|---|

| Electronegativity | The chlorine atom withdraws electron density from the alpha-carbon. | Increases the electrophilicity of the alpha-carbon, making it susceptible to nucleophilic attack. |

| Leaving Group Ability | The chloride ion is a good leaving group. | Facilitates irreversible covalent bond formation with biological nucleophiles, such as cysteine residues in enzymes. |

| Chemical Synthesis | Serves as a handle for further chemical modification. | Enables the synthesis of a variety of derivatives through nucleophilic substitution reactions. nih.gov |

| Biological Activity | Essential for the herbicidal mode of action. | The non-chlorinated analog, N-cyclopentylpropanamide, is expected to be devoid of the characteristic herbicidal activity of chloroacetamides. |

Systematic Evaluation of Substituent Effects on the Amide Functionality and Overall Compound Behavior

The amide bond is a cornerstone of the structure of this compound, providing structural rigidity and hydrogen bonding capabilities that are vital for its interaction with biological targets. The planarity of the amide group, a result of resonance between the nitrogen lone pair and the carbonyl group, restricts the conformation of the molecule and helps to properly orient the other functional groups for binding. nih.gov

The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. These interactions are often critical for the specific recognition of a ligand by a biological receptor.

Systematic modifications of the amide functionality would be expected to have a significant impact on the compound's behavior. For example, replacement of the amide bond with a bioisostere, such as a 1,2,3-triazole, could alter the molecule's dipole moment, hydrogen bonding capacity, and metabolic stability, thereby affecting its biological activity. nih.gov N-methylation of the amide would remove the hydrogen bond donating capability, which could lead to a loss of affinity for the target if this interaction is important.

Table 4: Predicted Effects of Modifications to the Amide Functionality

| Modification | Key Change | Predicted Impact on Compound Behavior |

|---|---|---|

| N-Methylation | Loss of N-H hydrogen bond donor capability. | Potential loss of binding affinity if the N-H is involved in a critical hydrogen bond with the target. |

| Replacement with Thioamide (C=S) | Altered hydrogen bonding properties and increased size of the sulfur atom. | Changes in binding geometry and affinity; potential for different metabolic pathways. |

| Replacement with Ester (O instead of NH) | Loss of hydrogen bond donating capacity and altered electronic profile. | Significant change in physicochemical properties and likely loss of the specific interactions required for biological activity. |

| Hydrolysis of the amide bond | Cleavage into a carboxylic acid and an amine. | Complete loss of the parent compound's structure and associated biological activity. |

This table presents hypothetical outcomes based on established principles of medicinal chemistry and the known roles of the amide functional group.

Future Research Directions and Emerging Avenues for 2 Chloro N Cyclopentylpropanamide Research

Integration of Artificial Intelligence and Machine Learning for Accelerated Compound Design and Activity Prediction

The convergence of artificial intelligence (AI) and machine learning (ML) with chemistry is set to revolutionize the design and discovery of novel compounds. rsc.orgnih.gov For 2-chloro-N-cyclopentylpropanamide, these computational tools offer a powerful approach to rapidly design and predict the activity of new analogues.

Generative AI models can learn from existing chemical data to propose novel molecular structures with desired properties. nih.govchemrxiv.orgnih.gov By fine-tuning these models with data from compounds structurally related to this compound, researchers can generate virtual libraries of new analogues. These models can be trained to optimize for specific characteristics, such as enhanced biological activity or improved physicochemical properties. nih.gov

Furthermore, machine learning algorithms, particularly those focused on Quantitative Structure-Activity Relationship (QSAR) modeling, can predict the biological activity of these newly designed compounds without the need for immediate synthesis and testing. arxiv.orgyoutube.com Models can be trained on datasets of halogenated compounds and amides to recognize the structural features that are crucial for a desired biological effect. fnasjournals.comnih.govresearchgate.net This predictive capability significantly reduces the time and cost associated with traditional screening methods. youtube.com For instance, ML models can predict how the cyclopentyl group or the chloro-substituent on the propanamide backbone influences the compound's interaction with a biological target.

Table 1: Potential Applications of AI/ML in this compound Research

| AI/ML Application | Description | Potential Impact |

| Generative Modeling | Design of novel analogues based on the this compound scaffold. nih.govchemrxiv.orgnih.gov | Rapid expansion of the chemical space around the core structure. |

| QSAR Modeling | Prediction of biological activity and physicochemical properties of virtual compounds. arxiv.orgyoutube.com | Prioritization of candidates for synthesis, reducing experimental workload. |

| Reactivity Prediction | Forecasting the outcomes and yields of synthetic reactions to produce new analogues. researchgate.net | Optimization of synthetic routes and reduction of failed experiments. |

| Toxicity Prediction | Early-stage assessment of potential adverse effects of newly designed molecules. | Enhanced safety profiles of lead compounds. |

Exploration of Novel Biological Targets and Underexplored Therapeutic Areas

While the current understanding of this compound's biological activity may be limited, its chemical structure, featuring an amide linkage and a halogen atom, suggests a broad potential for interacting with various biological targets. numberanalytics.comresearchgate.net Future research should focus on identifying novel protein targets and exploring its effects in under-investigated therapeutic areas.

Computational methods, such as inverse molecular docking and target prediction algorithms, can be employed to screen the entire human proteome for potential binding partners of this compound. nih.govnih.govoup.com These in silico approaches can generate hypotheses about the compound's mechanism of action and guide experimental validation. arxiv.org System biology approaches that analyze the impact of small molecules on cellular pathways can also reveal unexpected therapeutic opportunities. nih.govnih.gov

There is a growing interest in targeting previously "undruggable" proteins and exploring complex biological pathways that have been implicated in diseases but lack effective modulators. mdpi.comfrontiersin.org Research into this compound could uncover activity in areas such as the modulation of protein-protein interactions, the activation of specific enzymes, or the targeting of metabolic pathways that are dysregulated in disease states. nih.govdundee.ac.uk The amide functional group is a common motif in many successful drugs, suggesting that analogues of this compound could be designed as bioisosteres to improve the properties of existing therapeutic agents. nih.gov

Development of Green Chemistry Approaches in the Synthesis of this compound and Its Analogues

The chemical industry is increasingly adopting green chemistry principles to minimize environmental impact and enhance the sustainability of chemical processes. tandfonline.com The synthesis of this compound and its future analogues presents a significant opportunity to implement these greener methodologies.

Key areas for development include the use of environmentally benign solvents, or ideally, the implementation of solvent-free reaction conditions. semanticscholar.orgnih.govmdpi.comdigitellinc.com Traditional amide synthesis often involves hazardous reagents and generates significant waste. semanticscholar.org Alternative, greener approaches for amide bond formation are a major focus of current research. rsc.orgnih.gov

One promising avenue is the use of biocatalysis. nih.govrsc.org Enzymes, such as lipases or engineered amide synthetases, can catalyze the formation of amide bonds under mild, aqueous conditions with high selectivity, reducing the need for protecting groups and minimizing by-product formation. nih.govrsc.orgnih.gov Another approach is the use of novel catalytic systems that are more efficient and can be easily recycled. scielo.brresearchgate.net Mechanochemical methods, which involve reactions in the solid state with minimal or no solvent, also offer a highly efficient and clean route to amide synthesis. digitellinc.com

Table 2: Green Chemistry Strategies for the Synthesis of this compound Analogues

| Green Chemistry Approach | Description | Advantages |

| Biocatalysis | Use of enzymes (e.g., lipases, amide synthetases) to catalyze the amidation reaction. nih.govnih.gov | Mild reaction conditions, high selectivity, reduced waste. rsc.org |

| Solvent-Free Synthesis | Conducting reactions without a solvent, often using mechanochemistry or heating neat reactants. researchgate.netsemanticscholar.orgnih.govdigitellinc.com | Elimination of solvent waste, potential for higher reaction rates. |

| Green Solvents | Replacement of hazardous organic solvents with water or other environmentally friendly alternatives. tandfonline.comscielo.br | Reduced environmental impact and improved process safety. |

| Catalytic Methods | Development of efficient and recyclable catalysts to replace stoichiometric reagents. scielo.brresearchgate.net | Increased atom economy and reduced waste generation. |

Application of Advanced In Situ Analytical Techniques for Real-Time Reaction Monitoring and Optimization

To fully realize the potential of novel synthetic methods, it is crucial to have a deep understanding of the reaction kinetics, mechanisms, and the influence of various process parameters. Advanced in situ analytical techniques provide a window into the reacting vessel, allowing for real-time monitoring and optimization. mt.comspectroscopyonline.com

Spectroscopic methods such as Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy can be used to track the concentration of reactants, intermediates, and products as the reaction progresses. mt.comfiveable.meyoutube.com This real-time data allows for the precise determination of reaction endpoints, the identification of transient intermediates, and a detailed understanding of the reaction mechanism. acs.orgnih.govyoutube.comacs.orgacs.org For the synthesis of this compound, in situ monitoring can ensure the complete conversion of starting materials and prevent the formation of impurities, leading to higher yields and purity. mt.com This level of process understanding is invaluable for ensuring the robustness and scalability of a synthetic route. mt.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-chloro-N-cyclopentylpropanamide, and how is structural integrity validated?

- Methodological Answer : The compound is synthesized via nucleophilic substitution reactions using reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMSO or acetonitrile) under mild conditions. Structural validation employs H/C NMR spectroscopy to confirm the cyclopentyl and chloro-propanamide groups, while mass spectrometry (MS) verifies molecular weight and fragmentation patterns. Purity is assessed via HPLC or GC-MS .

Q. Which analytical techniques are critical for assessing purity and stability in different solvent systems?

- Methodological Answer : Purity is quantified using reversed-phase HPLC with UV detection or gas chromatography (GC) paired with flame ionization detection. Stability studies in solvents (e.g., DMSO, ethanol) involve accelerated degradation tests under varying pH and temperature, monitored by periodic LC-MS analysis. Elemental analysis further confirms batch-to-batch consistency .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when optimizing nucleophilic substitution conditions?

- Methodological Answer : Systematic Design of Experiments (DoE) is recommended, varying parameters like solvent polarity (e.g., DMF vs. acetonitrile), temperature (25–80°C), and stoichiometry. Conflicting yield data should be analyzed using multivariate regression to identify dominant factors. Contradictions may arise from solvent-dependent reaction mechanisms (SN1 vs. SN2), which can be probed via kinetic isotope effects or Hammett plots .

Q. What advanced structural characterization methods are suitable for derivatives of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving 3D structures, identifying intermolecular interactions (e.g., hydrogen bonds, van der Waals forces). For amorphous derivatives, dynamic nuclear polarization (DNP)-enhanced solid-state NMR provides atomic-level insights into molecular packing and crystallinity .

Q. How can bioactivity studies address discrepancies in enzyme inhibition data across assays?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer ionic strength, co-solvents). Validate inhibition potency using orthogonal assays (e.g., fluorescence polarization vs. calorimetry). Molecular docking simulations (AutoDock Vina, Schrödinger) can predict binding modes, while surface plasmon resonance (SPR) quantifies binding kinetics to reconcile conflicting IC values .

Q. What computational strategies predict regioselectivity in derivatization reactions of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states to predict attack at the chloro or carbonyl group. Natural Bond Orbital (NBO) analysis identifies charge distribution, guiding reagent selection (e.g., soft vs. hard nucleophiles) .

Data Analysis & Interpretation

Q. How should researchers handle batch-to-batch variability in spectroscopic data?

- Methodological Answer : Implement a standardized protocol for NMR acquisition (e.g., relaxation delay, pulse angles). Use qNMR with an internal standard (e.g., 1,3,5-trimethoxybenzene) to quantify impurities. For MS, calibrate with reference compounds to minimize drift .

Q. What statistical frameworks are robust for analyzing dose-response relationships in toxicity studies?

- Methodological Answer : Fit data to four-parameter logistic models (e.g., Hill equation) using nonlinear regression (GraphPad Prism). Bootstrap resampling evaluates confidence intervals for EC values. Outliers are assessed via Grubbs’ test to distinguish experimental error from biological variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.